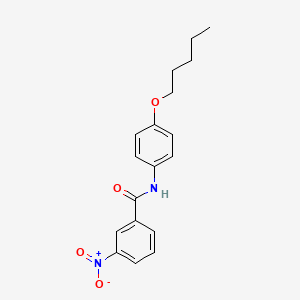

3-nitro-N-(4-pentoxyphenyl)benzamide

説明

3-Nitro-N-(4-pentoxyphenyl)benzamide is a synthetic benzamide derivative that modulates voltage-gated potassium channels, particularly those in the ether-à-go-go (EAG) family. ICA105574 is a potent modulator of human ether-à-go-go-related gene 1 (hERG1) and EAG1 channels, with dual effects:

- hERG1 Activation: At 2 µM, ICA105574 suppresses C-type inactivation, increasing outward currents by shifting the half-point of inactivation by +180 mV .

- EAG1 Inhibition: Conversely, 1–10 µM ICA105574 enhances slow inactivation of EAG1 channels, with a half-maximal inhibition voltage at −73 mV .

The pentoxy substituent in 3-nitro-N-(4-pentoxyphenyl)benzamide likely alters pharmacokinetics (e.g., lipophilicity and membrane permeability) compared to the phenoxy group in ICA105574, though its exact pharmacological profile remains underexplored.

特性

IUPAC Name |

3-nitro-N-(4-pentoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-2-3-4-12-24-17-10-8-15(9-11-17)19-18(21)14-6-5-7-16(13-14)20(22)23/h5-11,13H,2-4,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSHKFOQNKILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-pentoxyphenyl)benzamide typically involves a multi-step process:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Amination: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

Acylation: Aniline undergoes acylation with benzoyl chloride to form benzamide.

Etherification: The final step involves the etherification of the benzamide with 4-pentoxyphenol under basic conditions to yield 3-nitro-N-(4-pentoxyphenyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.

化学反応の分析

Types of Reactions

3-nitro-N-(4-pentoxyphenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Oxidation: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 3-amino-N-(4-pentoxyphenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

科学的研究の応用

3-nitro-N-(4-pentoxyphenyl)benzamide has several scientific research applications:

Pharmacology: It has been studied for its potential as a hERG channel activator, which could have implications in cardiac research.

Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.

Biology: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.

作用機序

The primary mechanism by which 3-nitro-N-(4-pentoxyphenyl)benzamide exerts its effects is through the activation of hERG potassium channels. This activation is achieved by removing the inactivation of these channels, which is crucial for shaping the cardiac action potential and influencing its duration . The compound binds to specific sites on the hERG channel, causing a shift in the voltage-dependence of inactivation and slowing down the deactivation process.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Comparators of 3-Nitro-N-(4-Pentoxyphenyl)Benzamide

Mechanistic Insights

- ICA105574 vs. NS1643 : Both activate hERG1 but via distinct mechanisms. ICA105574 binds the pore module (residues L622, F557, Y652) to suppress inactivation , whereas NS1643 stabilizes the open state through interactions with the S4-S5 linker .

- ICA105574 vs. Clofilium : Clofilium inhibits hERG1 and hEAG1 by blocking the pore, while ICA105574 exhibits target-dependent duality (activation/inhibition) .

- Role of Substituents: The nitro group at position 3 is critical for ICA105574’s activity; its removal abolishes channel modulation . Phenoxy vs.

Therapeutic Implications

- Antiarrhythmic Potential: ICA105574’s hERG1 activation could counteract Long QT syndrome but is complicated by EAG1 inhibition, which may exacerbate arrhythmias . In contrast, NS1643 shows more selective hERG1 activation .

- SAR Lessons : Modifications to the benzamide scaffold (e.g., adding heterocycles in 3-nitro-N-[3-(2-phenylthiazol-4-yl)phenyl]benzamide ) can enhance selectivity or introduce new bioactivities .

Limitations and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。